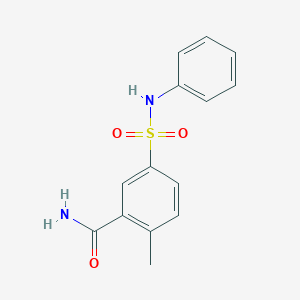
5-(anilinosulfonyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anilinosulfonyl)-2-methylbenzamide, also known as AMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
5-(anilinosulfonyl)-2-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Several studies have shown that 5-(anilinosulfonyl)-2-methylbenzamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(anilinosulfonyl)-2-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 5-(anilinosulfonyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 5-(anilinosulfonyl)-2-methylbenzamide can induce the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
5-(anilinosulfonyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of signaling pathways involved in cancer progression. In addition, 5-(anilinosulfonyl)-2-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(anilinosulfonyl)-2-methylbenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer agents. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 5-(anilinosulfonyl)-2-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurology and immunology, and the identification of its molecular targets and signaling pathways. In addition, further studies are needed to evaluate the safety and toxicity of 5-(anilinosulfonyl)-2-methylbenzamide in vivo, as well as its potential interactions with other drugs.
In conclusion, 5-(anilinosulfonyl)-2-methylbenzamide is a promising chemical compound with potential applications in various fields, particularly in the development of anti-cancer agents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research.
Méthodes De Synthèse
5-(anilinosulfonyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with aniline and sodium sulfite. The final product is obtained after purification and recrystallization.
Propriétés
IUPAC Name |
2-methyl-5-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWWAYREUVZFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(phenylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

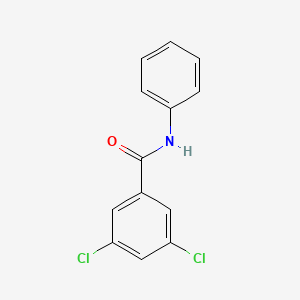
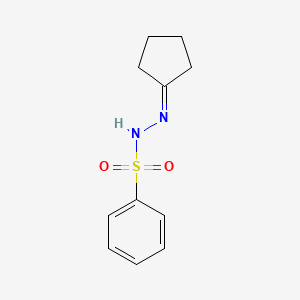
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
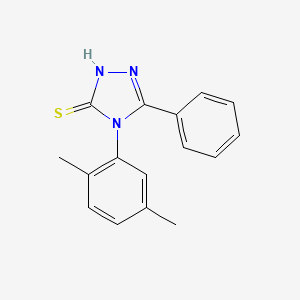
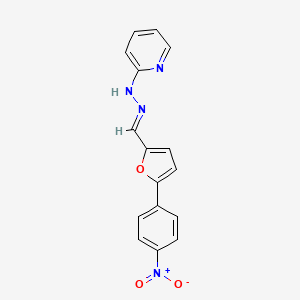
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
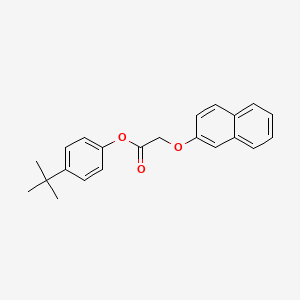
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
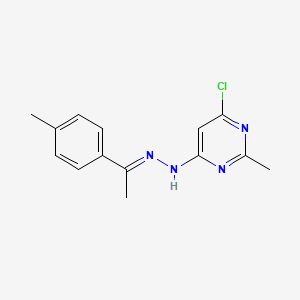
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)